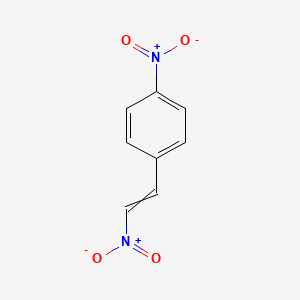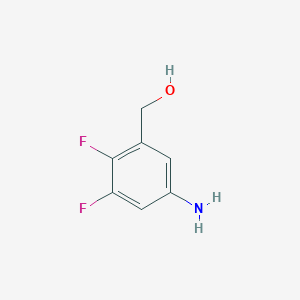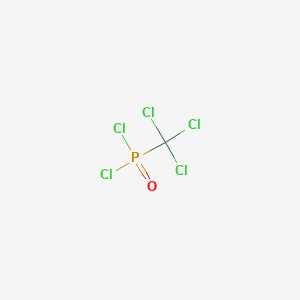
1-Nitro-4-(2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-(2-nitrovinyl)benzene is an organic compound characterized by the presence of nitro groups and a vinyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(2-nitrovinyl)benzene can be synthesized through a multi-step process involving nitration and subsequent vinylation of benzene derivatives. The nitration typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The vinylation step can be achieved through the reaction of the nitrobenzene derivative with acetylene in the presence of a suitable catalyst such as palladium.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalytic systems can enhance yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-4-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The vinyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens or other electrophiles in the presence of Lewis acids.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
1-Nitro-4-(2-nitrovinyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Nitro-4-(2-nitrovinyl)benzene involves its interaction with molecular targets through its nitro and vinyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include electron transfer, nucleophilic attack, and radical formation.
Comparaison Avec Des Composés Similaires
- 1-Nitro-2-(2-nitro-vinyl)-benzene
- 1-Nitro-3-(2-nitro-vinyl)-benzene
- 1-Nitro-4-(2-nitro-ethyl)-benzene
Comparison: 1-Nitro-4-(2-nitrovinyl)benzene is unique due to the specific positioning of the nitro and vinyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Propriétés
Formule moléculaire |
C8H6N2O4 |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
1-nitro-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H |
Clé InChI |
HABXLWPUIWFTNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8809598.png)





![9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B8809648.png)

![4-Chloro-7-methyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8809665.png)
![2-(4-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8809669.png)



